

Tranilast's Molecular Targets in Cancer Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tranilast*

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Introduction

Tranilast [N-(3,4-dimethoxycinnamoyl)-anthranilic acid], an analog of a tryptophan metabolite, was initially developed as an anti-allergic drug.[1][2] Its established safety profile and mechanism of action, particularly its inhibitory effects on fibrosis and inflammation, have led to its investigation as a potential anti-cancer agent.[3][4] Pre-clinical studies have demonstrated that **Tranilast** exhibits anti-tumor activities across a range of cancer types by modulating key signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][2][3] This technical guide provides a comprehensive overview of the molecular targets of **Tranilast** in cancer cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to support further research and drug development efforts.

Core Molecular Targets and Mechanisms of Action

Tranilast exerts its anti-cancer effects through a multi-targeted approach, primarily involving the modulation of several key signaling pathways and cellular processes:

- Transforming Growth Factor-beta (TGF- β) Signaling: A primary mechanism of **Tranilast** is its interference with the TGF- β signaling pathway, a critical regulator of tumor progression.[3][5] **Tranilast** has been shown to inhibit the expression of TGF- β itself and downstream mediators like Smad2 and Smad4.[6][7]

- **Aryl Hydrocarbon Receptor (AhR) Activation:** **Tranilast** is a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[8] Upon binding, the **Tranilast**-AhR complex translocates to the nucleus, where it regulates the expression of target genes, including those involved in cell cycle control and differentiation.[8][9]
- **Inhibition of Proliferation and Cell Cycle Arrest:** **Tranilast** inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[9] This is often accompanied by cell cycle arrest, primarily at the G1/S or G2/M phase, through the modulation of cyclins and cyclin-dependent kinases (CDKs).[10]
- **Induction of Apoptosis:** **Tranilast** promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins such as p53 and Bim, and inducing the cleavage of PARP and caspases.[6][10]
- **Modulation of PI3K/Akt and MAPK Pathways:** **Tranilast** influences the PI3K/Akt and MAPK signaling cascades, which are crucial for cell survival and proliferation. It has been observed to decrease the phosphorylation of key kinases like ERK1/2.[4][10]
- **Inhibition of STAT3 Signaling:** By reducing the secretion of inflammatory cytokines like IL-6 from the tumor microenvironment, **Tranilast** can indirectly inhibit the phosphorylation and activation of STAT3, a key transcription factor in cancer progression.[11][12]

Quantitative Data on Tranilast's Effects

The following tables summarize the quantitative effects of **Tranilast** on various cancer cell lines.

Table 1: IC50 Values of **Tranilast** in Cancer Cell Lines

Cancer Type	Cell Line	IC50 (μM)	Reference
Osteosarcoma	HOS	130.4	[9]
Osteosarcoma	143B	329.0	[9]
Osteosarcoma	U2OS	252.4	[9]
Osteosarcoma	MG-63	332.6	[9]
Colon Cancer	CT-26	200	[5]

Table 2: Effects of **Tranilast** on Cell Cycle Distribution in Osteosarcoma Cell Lines (in combination with Cisplatin)

Cell Line	Treatment	% of Cells in G2/M Phase	Reference
HOS	Cisplatin alone	34.8	[9]
HOS	Tranilast + Cisplatin	59.1	[9]
143B	Cisplatin alone	51.4	[9]
143B	Tranilast + Cisplatin	75.0	[9]
U2OS	Cisplatin alone	67.7	[9]
U2OS	Tranilast + Cisplatin	85.1	[9]
MG-63	Cisplatin alone	24.2	[9]
MG-63	Tranilast + Cisplatin	41.3	[9]

Table 3: Effects of **Tranilast** on Apoptosis in Osteosarcoma Cell Lines (in combination with Cisplatin)

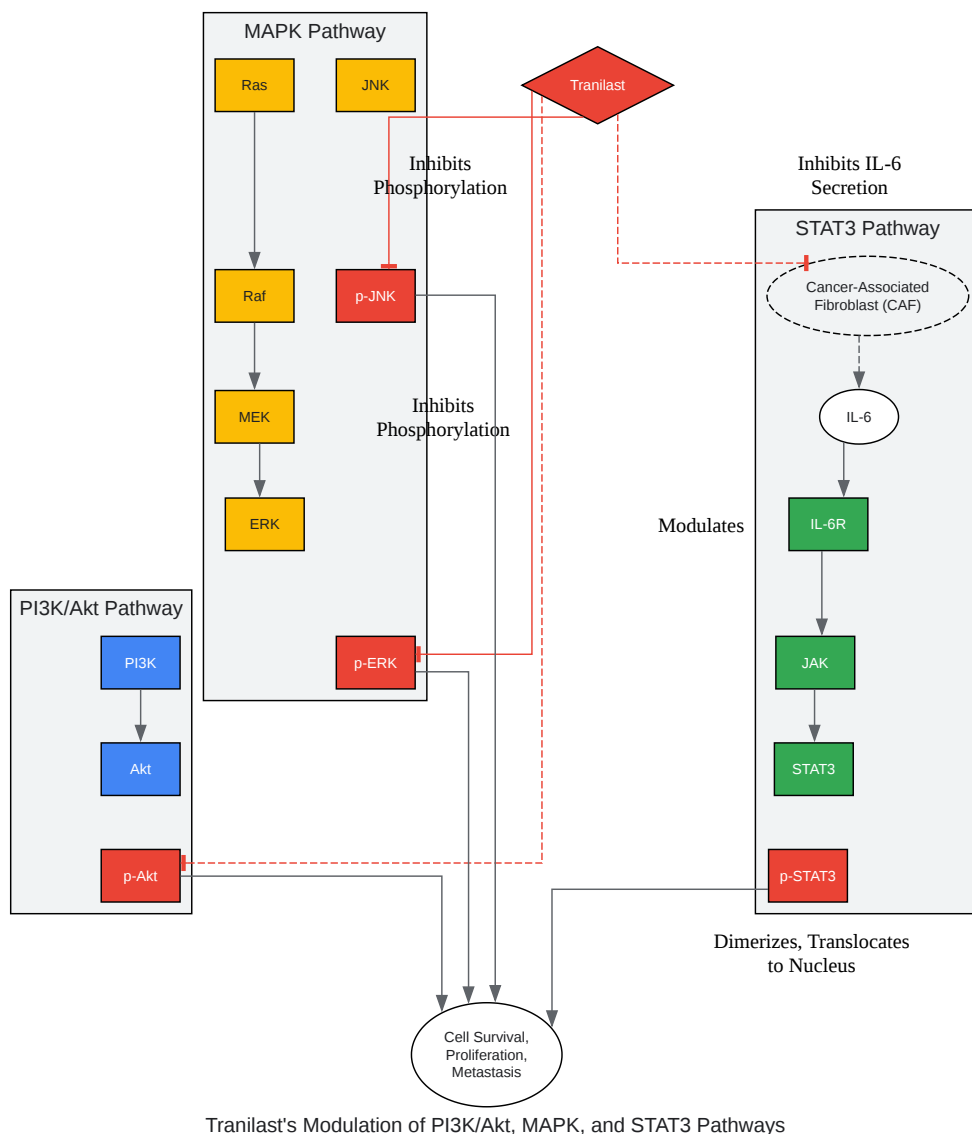
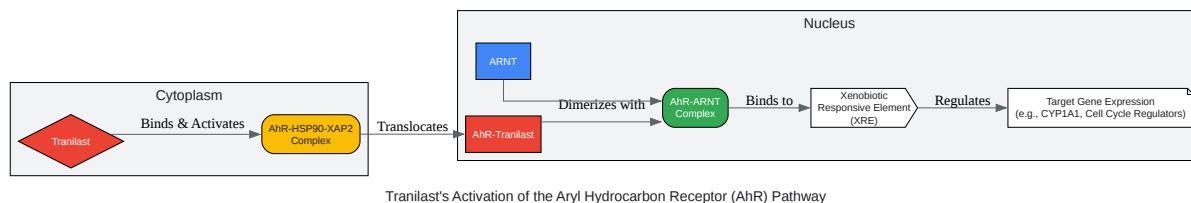
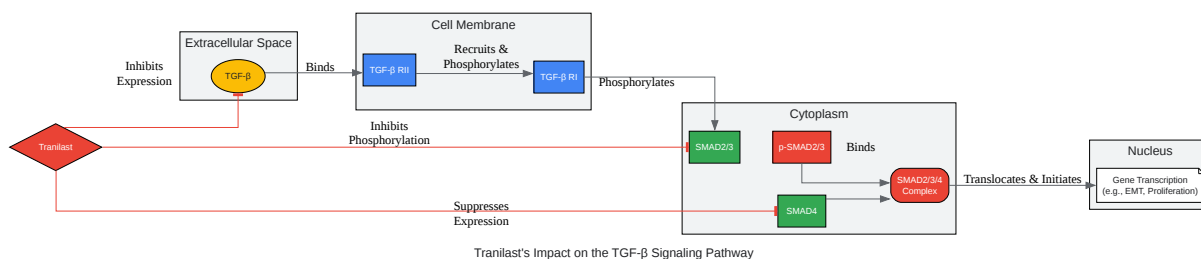
Cell Line	Treatment	% Early Apoptosis	% Late Apoptosis	Reference
HOS	Control	~2%	~1%	[9]
HOS	Tranilast + Cisplatin	~10%	~15%	[9]
143B	Control	~1%	~1%	[9]
143B	Tranilast + Cisplatin	~8%	~20%	[9]
U2OS	Control	~1%	~1%	[9]
U2OS	Tranilast + Cisplatin	~5%	~25%	[9]
MG-63	Control	~2%	~2%	[9]
MG-63	Tranilast + Cisplatin	~10%	~18%	[9]

Table 4: Quantitative Effects of **Tranilast** on Protein and mRNA Expression

Cancer Type	Cell Line	Target	Effect	Method	Reference
Lung Cancer	A549	p-SMAD2	Attenuated TGF- β 2-induced phosphorylation	Western Blot	[6]
Lung Cancer	A549	Smad4 mRNA	Significantly suppressed	RT-PCR	[13]
Trabecular Meshwork Cells	HTM	TGF- β 2 mRNA	Decreased in a dose-dependent manner	RT-PCR	[14]
Mammary Carcinoma	4T1	p-Smad2	Inhibited generation	Not specified	[4]
Mammary Carcinoma	4T1	p-ERK1/2, p-JNK	Inhibited activation	Not specified	[4]
Non-Small Cell Lung Cancer	Various	p-STAT3	Inhibition of CAF-induced upregulation	Not specified	[11] [12]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **Tranilast** in cancer cells.



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